1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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Overview
Description
1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound that features a pyrrolo[1,2-a]pyrazine core with an ethoxyphenyl substituent
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that the compound can influence various cellular processes, potentially affecting multiple pathways .
Pharmacokinetics
The pharmacokinetics of 1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine have been studied in rat blood plasma . The compound was administered at a dose of 20 mg/kg, and its pharmacokinetic profile was established . The study found that the compound has a lower limit of quantification of 0.1 ng/mL with a linearity range from 0.1 to 1000 ng/mL . This suggests that the compound has good bioavailability.
Result of Action
It is known that the compound can influence various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Specific details on how environmental factors influence this compound are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxyphenylhydrazine with a suitable diketone or ketoester under acidic or basic conditions to form the pyrazine ring. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Techniques such as continuous flow chemistry could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex derivatives.
Reduction: Reduction reactions can be used to modify the pyrazine ring or the ethoxyphenyl substituent.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazine core.
Scientific Research Applications
1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and polymers.
Comparison with Similar Compounds
Similar Compounds
Dihydropyrrolo[1,2-a]pyrazinones: These compounds share a similar core structure but differ in their substituents and functional groups.
Pyrrole and Pyrrolidine Analogs: These compounds have related ring systems and exhibit diverse biological activities.
Uniqueness
1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is unique due to its specific ethoxyphenyl substituent, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-18-13-7-5-12(6-8-13)15-14-4-3-10-17(14)11-9-16-15/h3-8,10,15-16H,2,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVCBERUPQQZGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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